1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(3-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of fluorine atoms on the benzyl and phenyl groups, which can significantly influence its chemical and physical properties. The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step involves the reaction of the pyrazole intermediate with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the fluorophenyl groups: The final step involves the reaction of the intermediate with 4-fluorophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It can be used in studies to understand the interactions of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-chlorobenzyl)-3,5-bis(4-chlorophenyl)-4-methyl-1H-pyrazole: This compound has chlorine atoms instead of fluorine atoms, which can affect its chemical reactivity and biological activity.
1-(3-bromobenzyl)-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole: The presence of bromine atoms can also influence the compound’s properties and applications.
1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-4-methyl-1H-pyrazole: The substitution of methyl groups can lead to differences in the compound’s physical and chemical properties.
The uniqueness of this compound lies in the presence of fluorine atoms, which can enhance its stability, binding affinity, and selectivity for specific targets.
Properties
Molecular Formula |
C23H17F3N2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C23H17F3N2/c1-15-22(17-5-9-19(24)10-6-17)27-28(14-16-3-2-4-21(26)13-16)23(15)18-7-11-20(25)12-8-18/h2-13H,14H2,1H3 |
InChI Key |
UWKPXYHYZPJBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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